molecular formula C10H13N B025126 4-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 110841-71-9

4-Methyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B025126
CAS-Nummer: 110841-71-9
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: TWIPIAJYKZMIPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a secondary amine with the chemical formula C10H13N. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and exhibit a variety of biological activities. The tetrahydroisoquinoline scaffold is of significant interest due to its presence in numerous natural products and its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the reduction of isoquinoline using hydrogen gas in the presence of a palladium or platinum catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, followed by the addition of a surfactant solution and activated carbon. The mixture is then reduced using sodium borohydride, and the product is isolated through filtration and distillation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium or platinum catalyst

    Substitution: Halogens, nitro compounds

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Research indicates that 4-MeTIQ and its derivatives exhibit neuroprotective effects against various neurotoxins.

  • Mechanism of Action : 4-MeTIQ acts as an antagonist to NMDA receptors, which play a critical role in excitotoxicity associated with neurodegenerative disorders. Studies have shown that it can protect neurons from glutamate-induced toxicity. For instance, in experiments with rat cerebellar granule cells, 4-MeTIQ demonstrated significant neuroprotection when co-applied with glutamate, comparable to established NMDA receptor antagonists like MK-801 and memantine .
  • Behavioral Studies : In rodent models, 4-MeTIQ has been shown to mitigate behavioral syndromes induced by neurotoxins such as MPTP and rotenone, suggesting its potential utility in treating conditions like Parkinson's disease .

Synthesis of Derivatives

The synthesis of 4-MeTIQ derivatives is an active area of research aimed at enhancing its pharmacological properties.

  • Synthetic Methods : Various synthetic pathways have been developed for creating new tetrahydroisoquinoline derivatives. For example, one method involves the bromination of 4-MeTIQ to produce 7-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown potential antimicrobial and anticancer activities.
  • Pharmacological Screening : These derivatives are screened for their activity against acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. Compounds exhibiting strong AChE inhibition are being evaluated for their therapeutic potential against cognitive decline associated with neurodegeneration .

Potential Applications in Neurodegenerative Diseases

The multifaceted actions of 4-MeTIQ position it as a candidate for addressing various neurodegenerative diseases.

  • Parkinson's Disease : Studies have highlighted the compound's ability to modulate dopamine metabolism and provide neuroprotection in models of Parkinson's disease. Its interaction with endogenous amines suggests a role in restoring dopaminergic function .
  • Alzheimer's Disease : The inhibition of AChE by 4-MeTIQ derivatives presents a promising avenue for developing treatments aimed at improving cognitive function in Alzheimer's patients. The dual action on both cholinergic and glutamatergic systems may enhance therapeutic efficacy .

Data Summary

The following table summarizes key findings related to the applications of 4-Methyl-1,2,3,4-tetrahydroisoquinoline:

Application AreaKey FindingsReferences
NeuroprotectionProtects neurons from glutamate toxicity; effective against MPTP-induced symptoms
Synthesis of DerivativesDerivatives show AChE inhibition; potential for enhanced pharmacological profiles
Treatment of Neurodegenerative DiseasesModulates dopamine metabolism; potential use in Parkinson’s and Alzheimer’s diseases

Case Study 1: Neuroprotection Against Glutamate Toxicity

A study demonstrated that administration of 500 μM 4-MeTIQ provided near-complete protection to cerebellar granule cells exposed to glutamate compared to controls treated with NMDA antagonists . This highlights its potential role in preventing excitotoxic damage in neurodegenerative conditions.

Research focused on synthesizing various derivatives of tetrahydroisoquinoline revealed that some exhibited significant AChE inhibitory activity. This suggests that modifications at specific positions can enhance therapeutic efficacy against Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have neuroprotective effects . Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit MAO and act as an antioxidant makes it a valuable compound in neuroprotection and therapeutic research .

Biologische Aktivität

4-Methyl-1,2,3,4-tetrahydroisoquinoline (4-MeTIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their complex structures and bioactive properties. The synthesis of 4-MeTIQ typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity.

Neuroprotective Effects

Research indicates that 4-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. It has been shown to inhibit dopaminergic neurotoxicity induced by compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone. One study demonstrated that acute administration of 4-MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathy models, comparable to standard treatments like gabapentin .

Antioxidant Activity

The antioxidant capacity of 4-MeTIQ has been highlighted in various studies. It scavenges free radicals and reduces oxidative stress markers in neuronal tissues. This activity is crucial for protecting cells from damage associated with neurodegenerative disorders.

The biological activity of 4-MeTIQ is mediated through several mechanisms:

  • Dopaminergic Modulation : 4-MeTIQ enhances dopamine release and receptor sensitivity, which is beneficial in conditions characterized by dopaminergic dysfunction.
  • Calcium Channel Inhibition : It inhibits calcium influx in neurons, thereby preventing excitotoxicity.
  • Monoaminergic System Regulation : The compound has been shown to restore altered levels of serotonin and dopamine in various disease models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReversal of MPTP-induced toxicity
AntioxidantReduction in oxidative stress markers
Pain ReliefAmelioration of diabetic neuropathic pain
Dopaminergic ActionEnhanced dopamine release

Detailed Study: Neuroprotective Effects in Diabetic Neuropathy

A notable study investigated the effects of 4-MeTIQ on streptozotocin-induced diabetic neuropathy. Mice treated with varying doses (15–45 mg/kg) showed significant improvements in pain thresholds compared to control groups. The study highlighted that 4-MeTIQ not only alleviated pain but also restored neurotransmitter levels disrupted by diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 4-MeTIQ derivatives. Research has shown that modifications to the molecular structure can significantly influence biological activity. For instance, increasing hydrophobicity has been correlated with enhanced cytotoxicity against cancer cell lines .

Eigenschaften

IUPAC Name

4-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIPIAJYKZMIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548079
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110841-71-9
Record name 4-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the conformational preference of 4-Methyl-1,2,3,4-tetrahydroisoquinoline and how does it compare to other methylated isomers?

A1: Research by Cook et al. [] investigated the conformational equilibria of various methylated 1,2,3,4-tetrahydroisoquinolines (THIQs) using NMR coupling constants and molecular mechanics calculations. They found that the 4-methyl derivative exhibits a slight preference for the conformer with the methyl group in the equatorial position. The −ΔG° value (a → e) for this equilibrium was determined to be -0.32 kcal/mol experimentally and -0.22 kcal/mol computationally []. This suggests a relatively small energy difference between the two conformations. In contrast, the 3-methyl isomer strongly favors the equatorial methyl conformer ( −ΔG° = 1.63 kcal/mol), while the 1-methyl derivative shows a slight preference for the axial methyl conformation ( −ΔG° = 0.56 kcal/mol) []. This highlights the impact of methyl substitution position on the conformational preferences of THIQs.

Q2: How does protonation affect the conformational equilibrium of this compound?

A2: Interestingly, protonation of the nitrogen atom significantly impacts the conformational equilibrium. Cook et al. [] observed that for the 4-methyl-THIQ hydrochloride salt, the conformer with the 4-methyl group in the axial position becomes slightly more favored (ΔG° = 0.35 kcal/mol) []. This shift in equilibrium upon protonation can be attributed to changes in electrostatic interactions and solvation effects.

Q3: What spectroscopic techniques were used to characterize the structure of the alkaloid compound isolated from Swietenia mahagoni Jacq seeds and what was the proposed structure?

A3: The research on Swietenia mahagoni Jacq seeds [] employed a combination of spectroscopic techniques to elucidate the structure of the isolated alkaloid compound. These techniques included Ultraviolet-visible spectroscopy (UV), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) []. Based on the data obtained from these analyses, the alkaloid was tentatively identified as 3,6,7-trimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.